molecular formula C12H9NO B087303 Phenoxazine CAS No. 135-67-1

Phenoxazine

Cat. No. B087303
M. Wt: 183.21 g/mol
InChI Key: TZMSYXZUNZXBOL-UHFFFAOYSA-N
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Patent
US08691930B2

Procedure details

17 g (41 mmol) of Compound b, 7.6 g (82 mmol) of aniline, 7.4 g (77 mmol) of sodium tert-butoxide, 0.61 g (1.1 mmol) of Pd2(dba)3 [(tris(dibenzylidine acetone) dipalladium(0))], and 0.22 g (1.1 mmol) of tri(tert-butyl)phosphine were dissolved in 200 mL of xylene, and then refluxed at 60° C. for 1 hour.
[Compound]
Name
Compound b
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
dipalladium(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9](C)([O-:11])[CH3:10].[Na+].[C:14](P(C(C)(C)C)C(C)(C)C)(C)([CH3:16])[CH3:15]>C1(C)C(C)=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:15]1[C:10]2[NH:1][C:2]3[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=3)[O:11][C:9]=2[CH:8]=[CH:16][CH:14]=1 |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
Compound b
Quantity
17 g
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
7.4 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
dipalladium(0)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.22 g
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0.61 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2OC3=CC=CC=C3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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